molecular formula C8H15Cl2FN4O B2558251 [(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride CAS No. 1820574-42-2

[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride

Cat. No.: B2558251
CAS No.: 1820574-42-2
M. Wt: 273.13
InChI Key: KCCNPTSHKDJVIR-JFYKYWLVSA-N
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Description

[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2FN4O and its molecular weight is 273.13. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development. Their unique structural feature allows effective binding with various enzymes and receptors in biological systems through multiple weak interactions. This capability has spurred research into developing 1,3,4-oxadiazole-based compounds for treating diverse ailments. Notably, these compounds have shown efficacy as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. Their widespread therapeutic applications underline the significant development value of 1,3,4-oxadiazole derivatives in medicinal chemistry (Verma et al., 2019).

Mechanism of Action and Drug Development

The mechanism of action of 1,3,4-oxadiazole derivatives is largely attributed to their ability to modulate biological pathways through interaction with specific enzymes and receptors. This interaction leads to the elicitation of desired pharmacological effects. The structural adaptability of 1,3,4-oxadiazole allows for the rational design and development of new compounds with enhanced activity and reduced toxicity. This adaptability is crucial for generating novel therapeutic agents capable of addressing unmet medical needs. Research efforts continue to explore the synthesis of 1,3,4-oxadiazole derivatives and evaluate their pharmacological profiles, highlighting their potential in the creation of more effective and safer medicinal agents (Nayak & Poojary, 2019).

Mechanism of Action

Properties

IUPAC Name

[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN4O.2ClH/c1-5-11-12-8(14-5)13-4-6(9)2-7(13)3-10;;/h6-7H,2-4,10H2,1H3;2*1H/t6-,7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCNPTSHKDJVIR-JFYKYWLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CC(CC2CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)N2C[C@H](C[C@H]2CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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